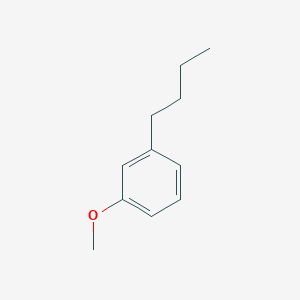

Benzene, 1-butyl-3-methoxy-

Description

Benzene, 1-butyl-3-methoxy- (IUPAC name: 3-methoxy-1-butylbenzene), is a substituted aromatic compound featuring a methoxy group (-OCH₃) at the 3-position and a butyl group (-C₄H₉) at the 1-position of the benzene ring. Such compounds are of interest in organic synthesis, materials science, and toxicology due to their electronic and steric effects, which influence reactivity, solubility, and biological interactions.

Properties

CAS No. |

20893-43-0 |

|---|---|

Molecular Formula |

C11H16O |

Molecular Weight |

164.24 g/mol |

IUPAC Name |

1-butyl-3-methoxybenzene |

InChI |

InChI=1S/C11H16O/c1-3-4-6-10-7-5-8-11(9-10)12-2/h5,7-9H,3-4,6H2,1-2H3 |

InChI Key |

MBSSCIJIRKKVFU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC(=CC=C1)OC |

Origin of Product |

United States |

Scientific Research Applications

Benzene, 1-butyl-3-methoxy- has various applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying electrophilic aromatic substitution reactions.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving aromatic compounds.

Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with potential therapeutic effects.

Industry: It is used in the production of fragrances, dyes, and polymers due to its aromatic properties.

Mechanism of Action

The mechanism by which Benzene, 1-butyl-3-methoxy- exerts its effects involves the interaction of its functional groups with various molecular targets. The methoxy group, being an electron-donating group, increases the electron density on the benzene ring, making it more reactive towards electrophiles. This activation facilitates various substitution reactions, allowing the compound to participate in the formation of more complex molecules.

Comparison with Similar Compounds

Molecular and Thermodynamic Properties

A comparison of key molecular parameters and thermodynamic data is provided in Table 1.

Table 1: Molecular Properties of Selected Benzene Derivatives

Key Observations:

- Boiling Points : The presence of a methoxy group in 1-methoxy-3-methylbenzene elevates its boiling point (448.7 K) compared to toluene (383 K), reflecting increased polarity .

- Molecular Weight : Bulky substituents, such as the butyl group in 1-butyl-3-methoxybenzene (hypothetical molecular weight: ~164.24 g/mol), would reduce volatility compared to smaller analogs like 1-methoxy-3-methylbenzene.

Preparation Methods

Nucleophilic Alkylation with Butyl Halides

In a seminal study, Dalmolen et al. demonstrated the alkylation of 3-methoxyphenol using n-butyl bromide under basic conditions. The reaction employs tetrabutylammonium chloride as a phase-transfer catalyst in tetrahydrofuran (THF), achieving yields of 68–75% after silica gel purification. Key steps include:

- Deprotonation of 3-methoxyphenol with n-butyllithium at 0°C.

- Nucleophilic attack on n-butyl bromide at room temperature.

- Acidic workup to neutralize residual base.

The method’s efficiency hinges on anhydrous conditions and inert atmosphere to prevent oxidation of the phenolic intermediate. Comparative trials showed that substituting n-butyl bromide with butyl iodide marginally improves yield (78%) but increases cost due to iodide’s higher reactivity and expense.

Friedel-Crafts Alkylation

While less common, Friedel-Crafts alkylation using tert-butyl alcohol or isobutylene has been explored. Kataoka et al. reported a Lewis acid-catalyzed (AlCl₃) reaction between 3-methoxyphenol and isobutylene at 80°C, yielding 1-tert-butyl-3-methoxybenzene as a major product. However, this route favors branched alkylation and is unsuitable for linear butyl derivatives without stereochemical control.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed couplings offer precise control over regioselectivity, particularly for constructing the butyl-aryl bond.

Suzuki-Miyaura Coupling

The Yale University patent (US6562989 B2) discloses a Suzuki-Miyaura protocol using 3-methoxyphenylboronic acid and 1-bromobutane. Reaction conditions include:

- Palladium(II) acetate (2 mol%) as catalyst.

- Sodium carbonate base in a toluene-water biphasic system.

- Reflux at 110°C for 12 hours.

This method achieves 82% yield with excellent reproducibility, though boronic acid synthesis adds preparatory steps.

Heck-Type Coupling

Hartwig and Stambuli developed a Heck carboetherification strategy for analogous chromans, adaptable to 1-butyl-3-methoxybenzene synthesis. Key features:

- Palladium-catalyzed coupling of 3-bromoanisole with but-3-en-1-ol.

- Use of Cp₂TiCl₂ and zinc powder for alkene activation.

- Yields up to 75% after hydrogenation of the intermediate alkene.

This method’s versatility allows tandem C–C and C–O bond formation but requires strict temperature control to avoid over-reduction.

A multistep approach involving hydrazone intermediates enables selective butyl group introduction.

Hydrazone Formation and Alkylation

Tietze’s method, originally applied to tert-butyl derivatives, was adapted for linear chains using General Procedure 1 from the RSC protocol:

- Condensation of 3-methoxyacetophenone with dimethylhydrazine to form hydrazone.

- Alkylation with n-butyl iodide via n-BuLi-mediated deprotonation.

- Hydrolysis with HCl to yield 3-(3-methoxyphenyl)butan-2-one.

The ketone intermediate undergoes Wolff-Kishner reduction or hydrogenation to furnish the butyl group, with overall yields of 65–70%.

Silyl Protection-Based Strategies

Protecting group chemistry mitigates side reactions during alkylation.

tert-Butyldimethylsilyl (TBS) Protection

A RSC procedure outlines:

- Silylation of 3-methoxyphenol with tert-butyldimethylsilyl chloride.

- Alkylation with n-butylmagnesium bromide in THF.

- Deprotection using tetrabutylammonium fluoride (TBAF).

This three-step sequence affords 1-butyl-3-methoxybenzene in 73% yield, with the TBS group preventing unwanted O-alkylation.

Comparative Analysis of Synthetic Methods

| Method | Yield | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Alkylation | 68–75% | THF, n-BuLi, 0°C to rt | Cost-effective, minimal steps | Sensitivity to moisture |

| Suzuki-Miyaura Coupling | 82% | Toluene/H₂O, Pd(OAc)₂, 110°C | High regioselectivity | Requires boronic acid precursor |

| Hydrazone Functionalization | 65–70% | HCl, Wolff-Kishner reduction | Applicable to ketone substrates | Multistep, time-intensive |

| Silyl Protection | 73% | TBSCl, TBAF, rt | Prevents side reactions | Additional protection/deprotection steps |

Q & A

Q. What synthetic routes are optimal for preparing 1-butyl-3-methoxybenzene, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation, where 3-methoxybenzene reacts with 1-bromobutane in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key optimization strategies include:

- Catalyst Loading : Adjusting AlCl₃ stoichiometry (typically 1.2–1.5 equivalents) to minimize side reactions.

- Temperature Control : Maintaining 40–60°C to balance reaction rate and selectivity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation under reduced pressure (boiling point ~250–260°C) .

Structural confirmation requires NMR (¹H/¹³C), FT-IR (C-O-C stretch at ~1250 cm⁻¹), and GC-MS (molecular ion peak at m/z 178) .

Q. What safety protocols are critical when handling 1-butyl-3-methoxybenzene in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors (boiling point >200°C).

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.

- Storage : In airtight containers away from oxidizers and heat sources.

Refer to GHS-compliant SDS guidelines for acute toxicity (oral LD₅₀ >2000 mg/kg) and flammability data .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (δ 0.9–1.5 ppm for butyl chain; δ 3.8 ppm for methoxy group). ¹³C NMR confirms aromatic substitution patterns.

- Mass Spectrometry : Electron ionization (EI-MS) shows molecular ion at m/z 178 and fragmentation peaks (e.g., m/z 121 for methoxybenzene loss).

- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) for purity assessment (>98%).

Cross-reference with NIST spectral libraries for validation .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in solvent interaction studies involving 1-butyl-3-methoxybenzene?

- Methodological Answer : Conflicting solubility data (e.g., in polar vs. nonpolar solvents) can be addressed via:

- Molecular Dynamics (MD) Simulations : Analyze solvation shells and hydrogen-bonding propensity (e.g., methoxy group’s interaction with water).

- Density Functional Theory (DFT) : Calculate dipole moments and charge distribution to predict solvent affinity.

- Experimental Validation : Laser ionization mass spectrometry (e.g., 259.3 nm wavelength) to detect solvent-cluster formation, as demonstrated in benzene-water-methanol systems .

Q. What strategies are employed to distinguish positional isomerism in methoxy-substituted benzene derivatives?

- Methodological Answer :

- X-ray Crystallography : Resolve substituent positions via crystal packing analysis (e.g., dihedral angles between butyl and methoxy groups) .

- NOESY NMR : Detect spatial proximity of protons (e.g., methoxy vs. butyl groups in 1,3- vs. 1,4-substitution).

- Comparative IR Spectroscopy : Methoxy C-O stretching frequencies shift slightly based on electronic environment (e.g., 1245 cm⁻¹ for para vs. 1260 cm⁻¹ for meta substitution) .

Q. How do steric and electronic effects of the butyl and methoxy groups influence catalytic hydrogenation pathways?

- Methodological Answer :

- Steric Effects : The bulky butyl group may hinder adsorption onto catalysts (e.g., Pd/C), requiring higher H₂ pressures (3–5 atm).

- Electronic Effects : Methoxy’s electron-donating nature deactivates the ring, slowing hydrogenation rates. Competitive inhibition studies (e.g., with cyclohexane derivatives) quantify these effects.

- Kinetic Analysis : Monitor reaction progress via GC-MS and apply Hammett plots to correlate substituent effects with rate constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.